molecular formula C15H19BrN2S B12468956 1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea

1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea

Cat. No.: B12468956
M. Wt: 339.3 g/mol
InChI Key: BSHUKBKUYXCMHK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group and a cyclohexenyl ethyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C15H19BrN2S

Molecular Weight

339.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea

InChI

InChI=1S/C15H19BrN2S/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,17,18,19)

InChI Key

BSHUKBKUYXCMHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea typically involves the reaction of 4-bromoaniline with cyclohex-1-en-1-yl ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiourea moiety can undergo oxidation to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfenic acid, sulfinic acid, sulfonic acid derivatives

    Reduction: Phenyl-substituted thiourea

    Substitution: Various substituted thioureas depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiourea derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, given its structural features.

Medicine

In medicinal chemistry, thiourea compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways. 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea may be evaluated for its efficacy in treating various diseases.

Industry

In the industrial sector, thiourea derivatives are used in the production of polymers, dyes, and agricultural chemicals. This compound may find applications in these areas due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and cyclohexenyl ethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
  • 3-(4-methylphenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea
  • 3-(4-nitrophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea

Comparison

Compared to its analogs, 3-(4-bromophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]thiourea may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is a larger and more electronegative substituent than chlorine, methyl, or nitro groups, which can influence the compound’s chemical behavior and interactions with biological targets.

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